5,8-Diphenylquinoxaline
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Overview
Description
5,8-Diphenylquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a quinoxaline core with phenyl groups attached at the 5 and 8 positions. This compound is part of the broader class of quinoxaline derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,8-Diphenylquinoxaline can be synthesized through various methods. One common approach involves the condensation of 1,2-diaminobenzene with benzil under acidic conditions. This reaction typically requires a strong acid catalyst and elevated temperatures to proceed efficiently . Another method involves the use of 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,8-Diphenylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution often employs reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
5,8-Diphenylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Industry: It is utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 5,8-Diphenylquinoxaline varies depending on its application. In biological systems, it often interacts with specific enzymes or receptors, inhibiting their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved include DNA gyrase and topoisomerase IV in bacteria, which are crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 5,8-Diphenylquinoxaline, lacking the phenyl groups.
6,7-Diphenylquinoxaline: A structural isomer with phenyl groups at the 6 and 7 positions.
5,6-Diphenylquinoxaline: Another isomer with phenyl groups at the 5 and 6 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
919282-34-1 |
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Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
5,8-diphenylquinoxaline |
InChI |
InChI=1S/C20H14N2/c1-3-7-15(8-4-1)17-11-12-18(16-9-5-2-6-10-16)20-19(17)21-13-14-22-20/h1-14H |
InChI Key |
MMQOMBQXPNWUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)N=CC=N3 |
Origin of Product |
United States |
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